molecular formula C7H5Br2NO B8098049 1-(3,6-Dibromopyridin-2-yl)ethan-1-one

1-(3,6-Dibromopyridin-2-yl)ethan-1-one

Cat. No.: B8098049
M. Wt: 278.93 g/mol
InChI Key: JPBRANFMVFJNFE-UHFFFAOYSA-N
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Description

1-(3,6-Dibromopyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C₇H₅Br₂NO and a molecular weight of 278.93 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 3 and 6, and an ethanone group at position 2. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(3,6-Dibromopyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2-acetylpyridine to introduce bromine atoms at the 3 and 6 positions. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include a solvent like acetic acid and a temperature range of 50-80°C.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(3,6-Dibromopyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-(3-methoxy-6-bromopyridin-2-yl)ethan-1-one .

Mechanism of Action

The mechanism of action of 1-(3,6-Dibromopyridin-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The bromine atoms and ethanone group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-(3,6-Dibromopyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and an ethanone group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(3,6-dibromopyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBRANFMVFJNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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